Cas no 2137767-05-4 (2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid)
![2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2137767-05-4x500.png)
2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2137767-05-4
- 2-{[4-(2-methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid
- EN300-712157
- 2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid
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- Inchi: 1S/C13H21N3O2S/c1-10(2)7-15-3-5-16(6-4-15)8-12-14-11(9-19-12)13(17)18/h9-10H,3-8H2,1-2H3,(H,17,18)
- InChI Key: YLMHRSFURYINCC-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)N=C1CN1CCN(CC(C)C)CC1
Computed Properties
- Exact Mass: 283.13544809g/mol
- Monoisotopic Mass: 283.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 84.9Ų
2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712157-1.0g |
2-{[4-(2-methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid |
2137767-05-4 | 1g |
$0.0 | 2023-06-06 |
2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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2. Back matter
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid
Research Brief on 2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid (CAS: 2137767-05-4)
In recent years, the compound 2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid (CAS: 2137767-05-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
The compound, characterized by its unique thiazole-carboxylic acid core and piperazine moiety, has been investigated for its role as a modulator of various biological targets. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutics for neurological disorders and inflammatory diseases. The presence of the 2-methylpropyl group on the piperazine ring is believed to enhance its pharmacokinetic properties, including improved bioavailability and metabolic stability.
One of the key advancements in the study of this compound is its synthesis via a multi-step organic reaction pathway, which has been optimized for high yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized compound. Furthermore, computational modeling studies have provided insights into its binding affinity and interaction with target proteins, such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific biological pathways. For instance, it has shown promising activity in inhibiting the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data from animal models indicate its neuroprotective effects, which could be leveraged in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Despite these promising findings, further research is needed to fully elucidate the compound's mechanism of action and to assess its safety profile in clinical settings. Current efforts are focused on optimizing its chemical structure to enhance potency and reduce potential off-target effects. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into a viable therapeutic candidate.
In conclusion, 2-{[4-(2-Methylpropyl)piperazin-1-yl]methyl}-1,3-thiazole-4-carboxylic acid represents a promising avenue for drug discovery, with potential applications in neurology and immunology. Continued research and development efforts are essential to translate these preclinical findings into clinical benefits for patients.
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